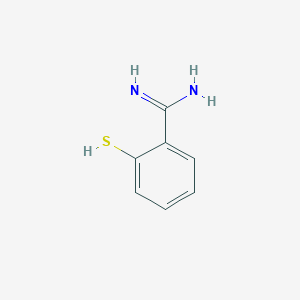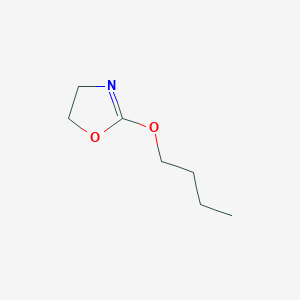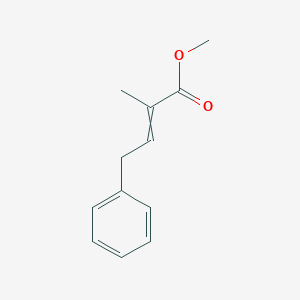
Methyl 2-methyl-4-phenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-4-phenylbut-2-enoate is an organic compound with the molecular formula C12H14O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is known for its unique structure, which includes a phenyl group and a double bond, making it a subject of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-phenylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. The enolate ion of 2-methyl-4-phenylbut-2-enoic acid can be generated using a strong base like sodium ethoxide, followed by reaction with methyl iodide to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: 2-methyl-4-phenylbut-2-enoic acid or 2-methyl-4-phenylbutan-2-one.
Reduction: 2-methyl-4-phenylbutanol or 2-methyl-4-phenylbutane.
Substitution: 2-methyl-4-phenylbut-2-enamide.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-4-phenylbut-2-enoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The compound’s double bond and ester group play crucial roles in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-oxo-4-phenylbut-3-enoate
- Methyl (3E)-4-phenylbut-3-enoate
- Methyl (2E)-4-phenylbut-2-enoate
Uniqueness
Methyl 2-methyl-4-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of a methyl group at the second position and a phenyl group at the fourth position. These features contribute to its distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
79265-44-4 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
methyl 2-methyl-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-10(12(13)14-2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clave InChI |
ITWAVSQDSMBKQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


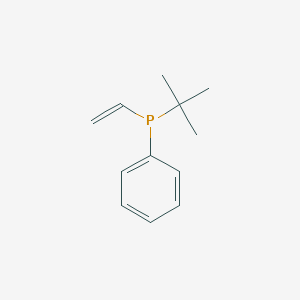
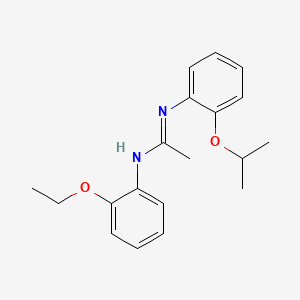
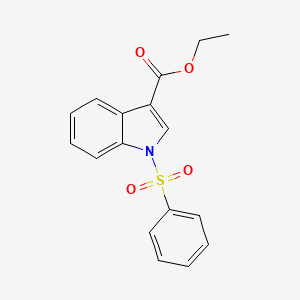
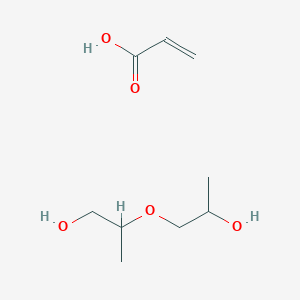
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
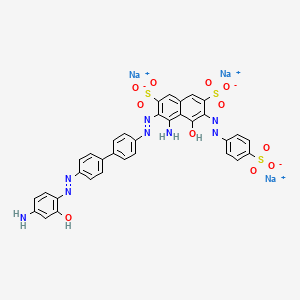
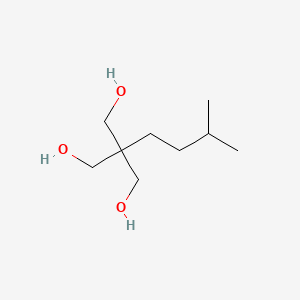

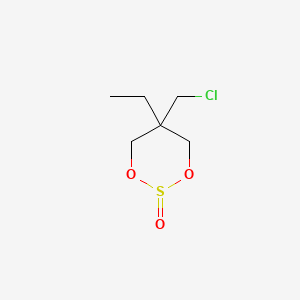
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
